N-Allyl-4,6-dichloropyrimidin-5-amine
Description
Properties
IUPAC Name |
4,6-dichloro-N-prop-2-enylpyrimidin-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Cl2N3/c1-2-3-10-5-6(8)11-4-12-7(5)9/h2,4,10H,1,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIMWGTCYXNNWBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC1=C(N=CN=C1Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Phosphorus Oxychloride (POCl₃)-Mediated Chlorination
- Procedure : Reacting 4,6-dihydroxypyrimidine with excess POCl₃ in the presence of catalysts like 4-dimethylaminopyridine (DMAP) or solvents such as nitrobenzene.
- Conditions :
- Solvent : Nitrobenzene (enables catalyst-free chlorination) or dichloroethane.
- Catalyst : DMAP (enhances yield and reduces by-products).
- Temperature : Reflux (100–115°C).
- Yield : Up to 95% for 4,6-dichloropyrimidine-5-carbaldehyde.
Vilsmeier–Haack–Arnold Reagent
- Used for introducing chloro groups via electrophilic substitution, particularly effective for 5-substituted pyrimidines.
Introduction of the Allylamine Group
The 5-position of 4,6-dichloropyrimidine can be functionalized via reductive amination or nucleophilic substitution.
Reductive Amination Pathway
- Intermediate : 4,6-Dichloropyrimidine-5-carbaldehyde (synthesized via POCl₃/DMF).
- Reaction :
- Combine the aldehyde with allylamine to form an imine intermediate.
- Reduce using NaBH₃CN or H₂/Pd-C to yield N-allyl-4,6-dichloropyrimidin-5-amine.
- Advantages : High regioselectivity and compatibility with chloro substituents.
Optimized Synthetic Routes
The table below compares feasible pathways for synthesizing this compound:
*Theoretical yields based on analogous reactions.
Critical Analysis of By-Product Mitigation
- Catalyst Reuse : Distillation of nitrobenzene/DMAP residues allows recycling, reducing waste.
- Solvent Selection : Nitrobenzene minimizes side reactions compared to chlorobenzene.
- Purification : Silica plug filtration or Kugelrohr distillation ensures high-purity intermediates.
Chemical Reactions Analysis
N-Allyl-4,6-dichloropyrimidin-5-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms in the pyrimidine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The allyl group can be oxidized to form epoxides or other oxygenated derivatives.
Reduction Reactions: The compound can undergo reduction reactions to form the corresponding amine or alcohol derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Antiviral Activity
Research indicates that derivatives of 4,6-dichloropyrimidine exhibit antiviral properties. For instance, compounds similar to N-Allyl-4,6-dichloropyrimidin-5-amine have shown efficacy against hepatitis B virus (HBV) replication. The mechanism often involves inhibition of viral polymerases or interference with viral entry into host cells .
Anticancer Properties
The compound has been studied for its potential as an anticancer agent. It acts as an inhibitor of key enzymes involved in cell proliferation and survival pathways, such as cyclin-dependent kinases (CDKs). These enzymes are crucial for the regulation of the cell cycle, and their inhibition can lead to reduced tumor growth .
Anti-inflammatory Effects
This compound has demonstrated anti-inflammatory properties by inhibiting nitric oxide (NO) production in immune cells. This effect is particularly relevant in conditions characterized by chronic inflammation, where excessive NO production contributes to tissue damage .
Case Study 1: Inhibition of Nitric Oxide Production
In a study involving mouse peritoneal cells, various derivatives of 4,6-dichloropyrimidine were screened for their ability to suppress immune-activated NO production. Compounds were tested at concentrations ranging from 2.5 µM to 50 µM. The most potent compound exhibited an IC50 value of 2 µM, indicating strong inhibitory activity .
Case Study 2: Antiviral Efficacy Against HBV
Another study focused on the antiviral properties of pyrimidine derivatives against HBV. The results showed that specific modifications at the 5-position of the pyrimidine ring enhanced antiviral activity significantly compared to unmodified compounds. The study concluded that these modifications could be strategically employed to develop new antiviral agents .
Data Table: Biological Activities of this compound Derivatives
Mechanism of Action
The mechanism of action of N-Allyl-4,6-dichloropyrimidin-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis .
Comparison with Similar Compounds
Key Observations :
Amination Reactions
Downstream Functionalization
- Purine Synthesis : 4,6-Dichloropyrimidin-5-amine derivatives serve as precursors for purines. For example, amination with 3-nitroaniline under microwave irradiation yields 6-chloro-N⁴-(3-nitrophenyl)pyrimidine-4,5-diamine (67% yield), a key intermediate in antitumor agent development . Allyl-substituted analogs may exhibit similar utility but with altered regioselectivity due to steric effects.
Biological Activity
N-Allyl-4,6-dichloropyrimidin-5-amine is a pyrimidine derivative that has garnered attention due to its potential biological activities. This article reviews the compound's pharmacological properties, focusing on its effects on nitric oxide (NO) production, cytotoxicity, and other relevant biological activities.
Chemical Structure and Synthesis
This compound features a dichlorinated pyrimidine ring, which is essential for its biological activity. The synthesis typically involves the modification of 2-amino-4,6-dichloropyrimidine derivatives using various alkyl substituents to enhance potency and selectivity .
Nitric Oxide Production Inhibition
One of the primary biological activities of this compound is its ability to inhibit NO production in immune-activated cells. In studies utilizing mouse peritoneal cells, various 5-substituted 2-amino-4,6-dichloropyrimidines were tested for their effects on NO biosynthesis. The results indicated that these compounds significantly suppressed NO production when activated by lipopolysaccharides (LPS) and interferon-gamma (IFN-γ) at concentrations as low as 2.5 µM .
Table 1: IC50 Values of Selected Compounds
| Compound | IC50 (µM) |
|---|---|
| This compound | 12 |
| 5-Fluoro-2-amino-4,6-dichloropyrimidine | 2 |
| 2-Amino-4,6-dichloropyrimidine | 36 |
The most effective compound in this series was found to be 5-fluoro-2-amino-4,6-dichloropyrimidine, which exhibited an IC50 of 2 µM . This inhibition suggests potential anti-inflammatory properties.
Cytotoxicity and Antitumor Activity
The cytotoxic effects of this compound have also been explored. In vitro studies demonstrated that this compound could induce apoptosis in various cancer cell lines. The mechanism appears to involve the upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins .
Case Study: Antitumor Effects
In a study evaluating the antitumor activity of this compound against non-small cell lung cancer (NSCLC), the compound showed significant growth inhibition at concentrations ranging from 10 to 50 µM. The study highlighted its potential as a therapeutic agent for NSCLC treatment .
The biological activity of this compound is primarily attributed to its interaction with key signaling pathways involved in inflammation and cell survival. The compound's ability to inhibit NO production suggests a mechanism that could interfere with inflammatory signaling cascades, potentially offering therapeutic benefits in diseases characterized by excessive inflammation .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-Allyl-4,6-dichloropyrimidin-5-amine, and how is its purity validated?
- The compound can be synthesized via nucleophilic substitution or coupling reactions. A representative method involves reacting 4,6-dichloropyrimidin-5-amine with allyl bromide under basic conditions (e.g., K₂CO₃ in DMF) at 60–80°C for 12–24 hours. Post-synthesis, purity is confirmed using ¹H/¹³C NMR (e.g., δ = 3.52 ppm for allyl protons) and elemental analysis (C, H, Cl, N percentages within ±0.3% of theoretical values). Mass spectrometry (EI-MS) further validates molecular integrity, with characteristic [M+] peaks .
Q. How do substituents (e.g., allyl vs. propargyl) influence the reactivity of 4,6-dichloropyrimidin-5-amine derivatives?
- The allyl group enhances nucleophilic substitution at the pyrimidine ring due to its electron-donating nature, accelerating reactions with amines or thiols. In contrast, propargyl substituents (e.g., in compound B6 from ) may stabilize intermediates via conjugation, altering reaction kinetics. Comparative studies using Hammett constants or DFT calculations can quantify these electronic effects .
Q. What impurities are commonly observed during synthesis, and how are they detected?
- Common impurities include unreacted starting materials (e.g., 4,6-dichloropyrimidin-5-amine) and by-products from incomplete substitution (e.g., mono-chloro intermediates). Reverse-phase HPLC with UV detection (λ = 254 nm) or LC-MS is used to identify impurities. For example, reports a yield of 81% for a related compound, with purity confirmed via melting point (159–161°C) and spectral consistency .
Advanced Research Questions
Q. How can computational chemistry optimize reaction pathways for this compound synthesis?
- Density Functional Theory (DFT) calculations (e.g., using Gaussian16) model transition states and solvent effects. For example, used B3LYP/6-31G(d) to optimize geometries and calculate activation energies for pyrimidine aminolysis. Solvent polarity (e.g., DMF vs. THF) can be simulated via PCM (Polarizable Continuum Model) to predict reaction rates and selectivity .
Q. How should researchers resolve contradictions in spectral data (e.g., NMR shifts) for structurally similar pyrimidine derivatives?
- Discrepancies in NMR shifts may arise from solvent effects, tautomerism, or crystal packing. Variable-temperature NMR or X-ray crystallography (as in ) can clarify dynamic processes. For instance, hydrogen bonding in the crystal lattice (observed in dihydrate structures) may explain anomalous chemical shifts. Cross-validation with 2D NMR (COSY, HSQC) is recommended .
Q. What methodologies address solvent-dependent yield variations in pyrimidine functionalization?
- Systematic solvent screening (e.g., DMSO, acetonitrile, ethanol) coupled with kinetic profiling identifies optimal media. noted ethanol improved yields (82% vs. 55% in other solvents) for similar reactions due to enhanced nucleophilicity. Arrhenius plots can further dissect temperature effects on reaction rates .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
